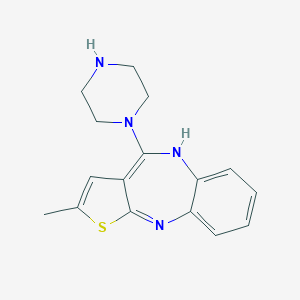

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Descripción general

Descripción

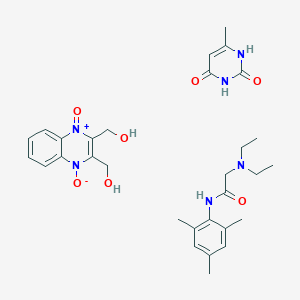

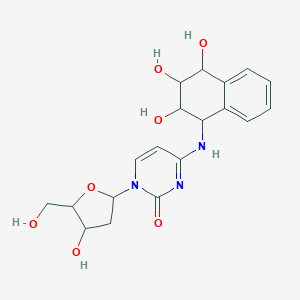

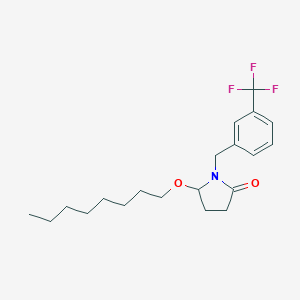

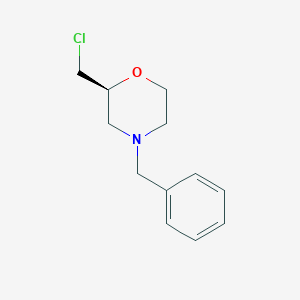

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with the CAS Number: 1222556-84-4. It has a molecular weight of 225.72 . The IUPAC name for this compound is (2S)-4-benzyl-2-(chloromethyl)morpholine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 . The InChI key is GVWRZZNYCOTWNN-GFCCVEGCSA-N .Physical And Chemical Properties Analysis

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Complexation with Metals :

- The study by Singh et al. (2000) demonstrates the synthesis of morpholine derivatives and their complexation with palladium(II) and mercury(II), leading to the formation of structurally characterized Pd-complexes with a square planar geometry around palladium. This research highlights the potential of morpholine derivatives in forming complexes with metal ions, which could have implications in catalysis or material sciences (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Catalysis in Heck Reaction :

- Pradhumn Singh et al. (2013) synthesized N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, which showed promising results as catalysts in the Heck reaction. These findings suggest that morpholine derivatives can enhance the efficiency of important organic reactions (Singh, Das, Prakash, & Singh, 2013).

Synthesis and Reactions of Quinazolinones :

- Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-2-substituted-4(1H)-quinazolinones and their reactions, including interaction with morpholine. This work contributes to the broader understanding of quinazolinone chemistry, which has potential pharmaceutical applications (Ozaki, Yamada, & Oine, 1980).

Biological Activity :

- Mamatha S.V et al. (2019) focused on the synthesis of a morpholine derivative and its screening for various biological activities, including antibacterial and anti-TB activity. Their research showcases the potential biomedical applications of morpholine derivatives (Mamatha S.V, Bhat, K, & Meenakshi S.K., 2019).

Corrosion Inhibition :

- Nnaji et al. (2017) investigated morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating the utility of morpholine derivatives in materials protection and surface chemistry (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Molluscicidal Agent :

- Duan et al. (2014) synthesized and evaluated a morpholine derivative as a molluscicidal agent, providing insights into the potential use of such compounds in agricultural or environmental applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.